Pidnarulex hydrochloride
Overview
Description
Pidnarulex hydrochloride, also known as CX-5461, is a first-in-class non-genotoxic small molecule targeted inhibitor of RNA polymerase I (Pol I). It activates the p53 pathway without causing DNA damage. This compound selectively inhibits ribosomal RNA synthesis by Pol I in the nucleolus, leading to nucleolar stress and the release of ribosomal proteins, which in turn bind to Mdm2 and liberate p53 to orchestrate apoptosis in cancer cells .
Preparation Methods
The synthesis of Pidnarulex hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Pidnarulex hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pidnarulex hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RNA polymerase I and its effects on ribosomal RNA synthesis.
Biology: It is used to investigate the role of nucleolar stress and p53 activation in cellular processes.
Medicine: It has shown promise as an anticancer agent, particularly in cancers with dysregulated Pol I activity and BRCA2 deficiencies
Industry: It is used in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
Pidnarulex hydrochloride exerts its effects by selectively inhibiting the initiation stage of ribosomal RNA synthesis by RNA polymerase I. This inhibition leads to nucleolar stress and the release of ribosomal proteins, which bind to Mdm2 and liberate p53. The activation of p53 results in apoptosis in cancer cells. Additionally, this compound stabilizes DNA G-quadruplex structures, leading to genomic instability and cell death in cancer cells with BRCA2 deficiencies .
Comparison with Similar Compounds
Pidnarulex hydrochloride is unique in its dual mechanism of action, targeting both RNA polymerase I and DNA G-quadruplex structures. Similar compounds include:
Quarfloxin (CX-3543): Another G-quadruplex stabilizer that inhibits ribosomal RNA synthesis by displacing nucleolin from quadruplexes on the non-template strand of ribosomal DNA.
Silmitasertib (CX-4945): A compound with a novel mechanism of action as an anti-cancer drug, targeting multiple indications.
This compound stands out due to its selective inhibition of RNA polymerase I and its ability to induce nucleolar stress without causing DNA damage .
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2S.ClH/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34;/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHUQKYOCALNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101314-20-7 | |
Record name | Pidnarulex hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101314207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIDNARULEX HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2L1QGG7Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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